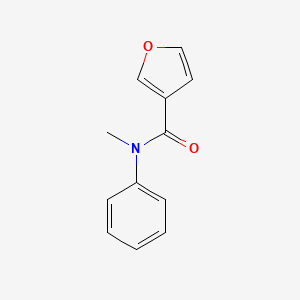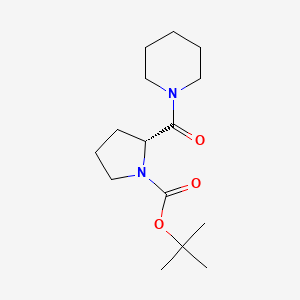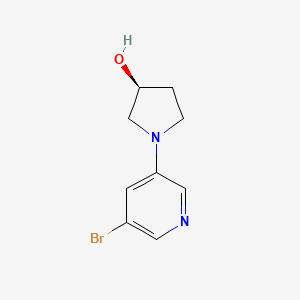![molecular formula C13H12F3NO3 B6748182 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid](/img/structure/B6748182.png)
2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid is a complex organic compound characterized by its unique structural features, including a difluoromethylcyclopropane moiety and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluoromethylcyclopropane moiety: This can be achieved through cyclopropanation reactions involving difluoromethylated intermediates.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Coupling of the two moieties: This is usually done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-chlorophenyl]acetic acid
- 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-bromophenyl]acetic acid
Uniqueness
The uniqueness of 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and difluoromethylcyclopropane moieties can enhance its stability, bioavailability, and reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[4-[(2,2-difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-12(6-13(12,15)16)11(20)17-8-3-2-7(4-10(18)19)9(14)5-8/h2-3,5H,4,6H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYIITLZPVYKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)NC2=CC(=C(C=C2)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[[(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]furan-2-carboxylate](/img/structure/B6748119.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B6748126.png)

![5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B6748147.png)

![2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6748170.png)


![indolizin-2-yl-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]methanone](/img/structure/B6748195.png)
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-([1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6748202.png)

![(2R)-2-[(5-bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6748208.png)
![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(1R)-2-hydroxy-1-phenylethyl]propanamide](/img/structure/B6748215.png)
